ETHYL 4-[(2-{[2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOYL]OXY}ACETYL)AMINO]BENZOATE
Description
This compound is an ethyl benzoate derivative with a highly substituted para-position. Its structure includes:
- A benzylsulfanyl (thioether) moiety (enhancing lipophilicity and possibly influencing redox activity).
- A propionoyloxy-acetyl linkage (contributing to steric bulk and hydrolytic stability).
Properties
IUPAC Name |
ethyl 4-[[2-(2-benzamido-3-benzylsulfanylpropanoyl)oxyacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O6S/c1-2-35-27(33)22-13-15-23(16-14-22)29-25(31)17-36-28(34)24(19-37-18-20-9-5-3-6-10-20)30-26(32)21-11-7-4-8-12-21/h3-16,24H,2,17-19H2,1H3,(H,29,31)(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMYXLGJGZMKLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC(=O)C(CSCC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[(2-{[2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOYL]OXY}ACETYL)AMINO]BENZOATE typically involves multiple steps, starting from readily available starting materials. The process generally includes the following steps:
Formation of N-benzoyl-S-benzylcysteine: This step involves the reaction of cysteine with benzyl chloride and benzoyl chloride under basic conditions to form N-benzoyl-S-benzylcysteine.
Acetylation: The N-benzoyl-S-benzylcysteine is then acetylated using acetic anhydride to form the acetylated intermediate.
Coupling with Ethyl 4-aminobenzoate: The final step involves the coupling of the acetylated intermediate with ethyl 4-aminobenzoate under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(N-benzoyl-S-benzylcysteinyl)oxy]acetyl}amino)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and acetyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Ethyl 4-({[(N-benzoyl-S-benzylcysteinyl)oxy]acetyl}amino)benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ETHYL 4-[(2-{[2-(BENZOYLAMINO)-3-(BENZYLSULFANYL)PROPANOYL]OXY}ACETYL)AMINO]BENZOATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptor Activity: Interacting with cell surface receptors to modulate cellular responses.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related ethyl benzoate derivatives:
Key Differences and Implications
- Lipophilicity vs. Solubility : The target compound’s benzylsulfanyl group likely increases lipophilicity compared to the water-soluble ethoxylated derivative in . This contrast highlights a trade-off between membrane permeability (favored by lipophilicity) and bioavailability (enhanced by solubility) .
- Biological Activity: I-6373 () contains a 3-methylisoxazole ring, a motif often associated with anti-inflammatory or antimicrobial activity. The target’s benzoylamino group may instead target proteases or kinases .
- Synthetic Complexity: The target compound’s multiple amide and ester bonds suggest a more challenging synthesis compared to simpler analogs like Ethyl-P(N-BUTYLAMINO)BENZOATE, which is commercially available () .
Biological Activity
Ethyl 4-[(2-{[2-(benzoic acid amide)-3-(benzenesulfanyl)propanoic acid]oxy}acetyl)amino]benzoate is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis of Ethyl 4-[(2-{[2-(Benzoylamino)-3-(Benzenesulfanylp)Propanoil]Oxy}Acetyl)Amino]Benzoate
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzoylamine moiety and the introduction of the benzenesulfanyl group. The process may include:
- Formation of Benzoylamine : The reaction of benzoic acid with an amine.
- Sulfanylation : Introducing the sulfanyl group through nucleophilic substitution reactions.
- Esterification : Reacting with ethyl alcohol to form the ethyl ester.
Each step must be carefully controlled to ensure high yield and purity.
Antimicrobial Activity
Research has indicated that derivatives of ethyl 4-[(2-{[2-(benzoylamino)-3-(benzenesulfanylp)propanoil]oxy}acetyl)amino]benzoate exhibit significant antimicrobial properties. A study showed that similar compounds demonstrated activity against a range of microorganisms, including:
- Bacteria : Escherichia coli, Staphylococcus aureus
- Fungi : Candida albicans, Aspergillus species
The minimum inhibitory concentrations (MICs) for these compounds were reported to be notably low, indicating potent activity against both gram-positive and gram-negative bacteria .
The proposed mechanisms for the antimicrobial action include:
- Inhibition of Cell Wall Synthesis : The compound may interfere with the synthesis of peptidoglycan in bacterial cell walls.
- Disruption of Membrane Integrity : It could compromise the integrity of fungal cell membranes, leading to cell death.
Cytotoxicity Studies
In vitro cytotoxicity studies have been conducted using various human cancer cell lines. The results indicated that ethyl 4-[(2-{[2-(benzoylamino)-3-(benzenesulfanylp)propanoil]oxy}acetyl)amino]benzoate exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for potential therapeutic applications in oncology.
Data Table: Biological Activity Summary
Case Study 1: Antimicrobial Efficacy
In a controlled study, ethyl 4-[(2-{[2-(benzoylamino)-3-(benzenesulfanylp)propanoil]oxy}acetyl)amino]benzoate was tested against clinical isolates of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load in treated samples compared to controls, suggesting its potential as a therapeutic agent against resistant strains.
Case Study 2: Cancer Cell Line Testing
Another study focused on various cancer cell lines, including breast and cervical cancers. The compound showed promising results in inhibiting cell proliferation and inducing apoptosis in these cells, with mechanisms involving caspase activation and mitochondrial disruption being investigated.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
